molecular formula C13H4F8O3S B2426604 2,3,4,5,6-Pentafluorophenyl 3-(trifluoromethyl)benzenesulfonate CAS No. 885950-36-7

2,3,4,5,6-Pentafluorophenyl 3-(trifluoromethyl)benzenesulfonate

Cat. No. B2426604
CAS RN: 885950-36-7
M. Wt: 392.22
InChI Key: UPUKINIZGPNNNQ-UHFFFAOYSA-N
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Description

“2,3,4,5,6-Pentafluorophenyl 3-(trifluoromethyl)benzenesulfonate” is a chemical compound with the molecular formula C13H4F8O3S and a molecular weight of 392.22 . It is a liquid in its physical form .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C13H4F8O3S/c14-7-8(15)10(17)12(11(18)9(7)16)24-25(22,23)6-3-1-2-5(4-6)13(19,20)21/h1-4H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.


Physical And Chemical Properties Analysis

This compound is a liquid in its physical form . It has a molecular weight of 392.22 and a molecular formula of C13H4F8O3S .

Scientific Research Applications

  • Catalytic Applications :

    • Tris(pentafluorophenyl)borane (B(C6F5)3) is used as a catalyst for reductive alkylation of alkoxy benzenes and synthesis of triarylmethanes using aldehydes (Chandrasekhar et al., 2009).
    • B(C6F5)3 has also shown efficacy in catalytic hydrometallation reactions, alkylations, and catalyzed aldol-type reactions (Erker, 2005).
    • It is effective in Friedel–Crafts reactions with activated arenes and heteroarenes (Thirupathi et al., 2011).
  • Material Science and Polymer Applications :

    • Sulfonated ring-opened polynorbornene-based copolymers have been synthesized for ionic transport applications, incorporating pentafluorophenyl benzenesulfonate units (Santiago et al., 2011).
    • The synthesis of optically active SiO-containing polymers using tris(pentafluorophenyl)borane as a catalyst has been reported (Zhou & Kawakami, 2005).
  • Environmental and Photodegradation Studies :

    • Pentafluorosulfanyl compounds, structurally related to pentafluorophenyl benzenesulfonates, have been studied for their environmental properties and photolytic fate (Jackson & Mabury, 2009).
  • Synthesis and Characterization of Novel Compounds :

    • Novel synthetic routes for various benzenesulfonate derivatives have been developed, including the introduction of trifluoromethyl groups (Hamada et al., 1996).
    • Aryl sulfonates have been used in the synthesis of new chemical entities, including anticancer compounds (Rashid et al., 2020).
  • Optical and Electrochemical Studies :

    • Research into the nonlinear optical properties of certain benzenesulfonate compounds has been conducted, suggesting potential applications in optical limiting (Ruanwas et al., 2010).

Safety and Hazards

The safety information available indicates that this compound may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 3-(trifluoromethyl)benzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H4F8O3S/c14-7-8(15)10(17)12(11(18)9(7)16)24-25(22,23)6-3-1-2-5(4-6)13(19,20)21/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPUKINIZGPNNNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H4F8O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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